molecular formula C20H19FN2O4S2 B2484448 Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 899725-38-3

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No. B2484448
CAS RN: 899725-38-3
M. Wt: 434.5
InChI Key: SGMUMQWFENQTTO-UHFFFAOYSA-N
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Description

“Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C20H19FN2O4S2. It has a molecular weight of 434.51 . The compound is achiral and has a logP value of 3.8461 .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The addition of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring sulfonylated at the 3-position with a 4-(2-fluorophenyl)piperazin-1-yl group. The carboxylate group is attached to the 2-position of the benzothiophene ring .


Physical And Chemical Properties Analysis

This compound has a logD value of 3.8461 and a logSw value of -4.0109 . It has 8 hydrogen bond acceptors and a polar surface area of 56.829 .

Future Directions

The future research directions could involve further exploration of the structure-activity relationship of this compound and its analogues, especially their inhibitory effects on ENT1 and ENT2 . Additionally, the synthesis methods could be optimized for better yield and selectivity .

properties

IUPAC Name

methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-27-20(24)18-19(14-6-2-5-9-17(14)28-18)29(25,26)23-12-10-22(11-13-23)16-8-4-3-7-15(16)21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMUMQWFENQTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

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